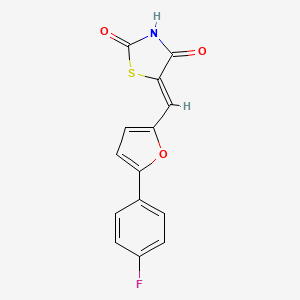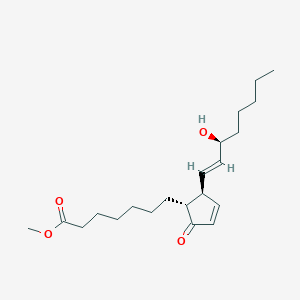
CAY10505
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAY10505 is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with a furan ring and a fluorophenyl group, contributes to its distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CAY10505 typically involves the condensation of 4-fluorobenzaldehyde with 5-(furan-2-yl)methylene-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the thiazolidine-2,4-dione core can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidized derivatives: with modified electronic properties.
Dihydro derivatives: with potential changes in biological activity.
Substituted derivatives: with diverse functional groups enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes due to its thiazolidinedione core, which is known to improve insulin sensitivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of CAY10505 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism.
Pathways Involved: Activation of PPARγ leads to the modulation of gene expression involved in glucose uptake, fatty acid storage, and insulin sensitivity. This results in improved metabolic profiles and potential therapeutic benefits for conditions like diabetes and metabolic syndrome.
Comparación Con Compuestos Similares
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties, but with a different substitution pattern on the thiazolidine-2,4-dione core.
Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes, but with a distinct safety profile and efficacy.
Uniqueness:
Structural Uniqueness: The presence of the furan ring and the fluorophenyl group in CAY10505 imparts unique electronic and steric properties that differentiate it from other thiazolidinediones.
Biological Activity:
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTYTGRUBUUIL-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B7943179.png)

![6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B7943186.png)
![(2S,5R)-5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B7943192.png)




![(2R,3R)-2-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol](/img/structure/B7943224.png)



